5-hydroxy-4H-chromen-4-one

Descripción general

Descripción

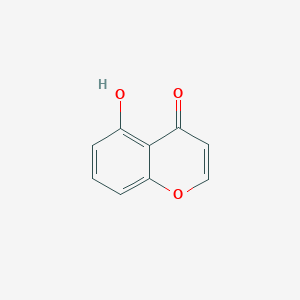

5-Hydroxy-4H-chromen-4-one is a heterocyclic compound belonging to the class of chromenones. It is characterized by a benzene ring fused to a dihydropyran ring with a hydroxyl group at the 5-position. This compound is known for its diverse biological activities and is a significant building block in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Oxidative Cyclization: One common method involves the oxidative cyclization of 2’-hydroxyacetophenone with salicylaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods:

- Industrial production often employs scalable methods like the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form chromenone derivatives .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at the 6-position.

Common Reagents and Conditions:

Oxidizing Agents: tert-Butyl hydroperoxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Tetrabutylammonium iodide, palladium on carbon.

Major Products:

Oxidation: Formation of this compound quinone.

Reduction: Formation of 5-hydroxy-4H-dihydrochromen-4-one.

Substitution: Formation of various substituted chromenones depending on the electrophile used.

Aplicaciones Científicas De Investigación

Biological Activities

5-Hydroxy-4H-chromen-4-one exhibits a range of biological activities, making it a valuable scaffold for drug development. Key activities include:

- Anticancer Activity : Various studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, certain analogs have shown effectiveness against breast cancer cell lines, with mechanisms involving nuclear fragmentation and PARP cleavage .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects. A study reported the synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-one derivatives that exhibited significant antifungal activity against various fungal strains .

- Antidiabetic Effects : Research has indicated that certain derivatives can inhibit α-glucosidase activity, which is crucial in managing diabetes by slowing carbohydrate absorption .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is pivotal in optimizing the biological efficacy of this compound derivatives. The following table summarizes the findings from various studies regarding SAR:

| Derivative | Biological Activity | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 2-amino-3-cyano-7-(dimethylamino)-4H-chromene | Anticancer (HepG2 cells) | Low nanomolar | Induces apoptosis via caspase activation |

| 2-(benzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one | α-Glucosidase inhibition | 27.6 | Competitive inhibition |

| 2-amino-5-hydroxy-4H-chromen-4-one | Antifungal | Not specified | Disruption of fungal cell membrane integrity |

Case Study 1: Anticancer Activity

A study explored the anticancer properties of modified chromenones against multiple cancer cell lines. The results indicated that specific modifications at the 2 and 3 positions significantly enhanced cytotoxicity, with some derivatives achieving IC50 values in the low nanomolar range.

Case Study 2: Antimicrobial Assays

In another investigation, several synthesized derivatives were tested against common fungal pathogens. The results showed that certain compounds exhibited potent antifungal activity, outperforming standard antifungal agents in terms of effectiveness.

Mecanismo De Acción

The mechanism of action of 5-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl group.

Anticancer Activity: It induces apoptosis in cancer cells by interacting with tubulin and inhibiting its polymerization, leading to cell cycle arrest.

Comparación Con Compuestos Similares

Chroman-4-one: Lacks the hydroxyl group at the 5-position but shares a similar core structure.

Chromone: Differs by having a double bond between C-2 and C-3.

Flavone: Contains a double bond between C-2 and C-3 and a hydroxyl group at the 3-position.

Uniqueness:

Actividad Biológica

5-Hydroxy-4H-chromen-4-one, also known as a chromone derivative, is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by various studies and case analyses.

Chemical Structure and Properties

This compound possesses a chromone backbone characterized by a benzopyran structure. Its molecular formula is C9H6O3, and it features a hydroxyl group at the 5-position, which contributes to its biological activity. The structural representation is crucial for understanding the compound's interaction with biological targets.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis via caspase activation .

- Case Studies : Research indicated that analogs of this compound effectively reduced cell viability in several cancer cell lines, including breast and colon cancer cells .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Afifi et al. (2017) | MCF-7 (Breast cancer) | 15 | Apoptosis induction |

| Halawa et al. (2017) | HT-29 (Colon cancer) | 20 | Tubulin inhibition |

| Elnaggar et al. (2019) | A549 (Lung cancer) | 10 | Caspase activation |

2. Antimicrobial Activity

The antimicrobial effects of this compound have been documented against various pathogens:

- Inhibition of Superoxide Anion Generation : A study reported over 80% inhibition of superoxide anion generation by human neutrophils when treated with this compound at a concentration of 50 µM .

- Broad Spectrum : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 32 µg/mL |

| Escherichia coli | Bacteriostatic | 64 µg/mL |

| Candida albicans | Antifungal | 16 µg/mL |

3. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties:

- Mechanism : It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress in human neutrophils .

- Research Findings : In vitro studies showed that the compound could effectively reduce inflammation markers in cellular models exposed to inflammatory stimuli.

Structure-Activity Relationship (SAR)

The biological activities of chromone derivatives are closely linked to their chemical structures. Modifications at specific positions on the chromone ring can enhance or diminish their efficacy:

- Hydroxyl Substituents : Hydroxyl groups at positions 5 and 7 increase solubility and bioavailability, enhancing anticancer activity.

- Substituted Analogues : Variations in substituents on the benzene ring have been shown to alter the potency against various targets, emphasizing the importance of SAR studies for drug development .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at position 5 and the conjugated ketone at position 4 are susceptible to oxidation under specific conditions:

Oxidation of the hydroxyl group typically requires strong oxidizing agents like KMnO<sub>4</sub>, yielding quinoid structures. The α,β-unsaturated ketone system may undergo epoxidation or dihydroxylation under peroxide conditions .

Reduction Reactions

The ketone group at position 4 and the aromatic system can be reduced selectively:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ketone reduction | NaBH<sub>4</sub>/EtOH | 4-Hydroxy-4,5-dihydrochromen-4-ol | |

| Aromatic ring hydrogenation | H<sub>2</sub>/Pd-C | Tetrahydro-5-hydroxy-4H-chromen-4-one |

Selective reduction of the ketone to a secondary alcohol is achieved via NaBH<sub>4</sub>, while catalytic hydrogenation saturates the aromatic ring .

Substitution Reactions

The hydroxyl group at position 5 and the aromatic C–H bonds participate in substitution reactions:

Nucleophilic Substitution

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| O-Methylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | 5-Methoxy-4H-chromen-4-one | |

| O-Acetylation | Ac<sub>2</sub>O, pyridine | 5-Acetoxy-4H-chromen-4-one |

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles to the para (position 6) and ortho (position 8) positions. Nitration and halogenation are facilitated by the electron-donating -OH group .

Condensation and Cyclization

The ketone group participates in Knoevenagel and Claisen-Schmidt condensations:

These reactions form α,β-unsaturated derivatives, enhancing bioactivity profiles .

Complexation and Chelation

The hydroxyl and ketone groups act as ligands for metal ions:

| Metal Ion | Reaction Conditions | Complex Type | Application | Reference |

|---|---|---|---|---|

| Fe(III) | Aqueous ethanol, pH 6–7 | Octahedral coordination | Antioxidant activity | |

| Cu(II) | Methanol, room temperature | Square-planar | Catalytic oxidation |

Metal complexes exhibit enhanced stability and catalytic or pharmacological properties .

Propiedades

IUPAC Name |

5-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMXMDVAKVSKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=O)C=COC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420482 | |

| Record name | 5-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-69-0 | |

| Record name | 5-Hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.